

Spectroscopic Profile of Hexavinyldisiloxane: A Technical Guide

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Compound of Interest

Compound Name: Hexavinyldisiloxane

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This technical guide provides a comprehensive overview of the spectroscopic data for **hexavinyldisiloxane**, a key organosilicon compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in various research and development endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of **hexavinyldisiloxane** by providing information about the chemical environment of its hydrogen (^1H) and carbon (^{13}C) nuclei.

^1H NMR Data

The proton NMR spectrum of **hexavinyldisiloxane** is characterized by signals corresponding to the vinyl ($-\text{CH}=\text{CH}_2$) groups attached to the silicon atoms.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
5.80 - 6.20	Multiplet	1H	Si-CH=CH ₂
4.90 - 5.10	Multiplet	2H	Si-CH=CH ₂

Table 1: ^1H NMR Spectroscopic Data for **Hexavinylidisiloxane**.

^{13}C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the **hexavinylidisiloxane** molecule.

Chemical Shift (δ) (ppm)	Assignment
137.5	Si-CH=CH ₂
132.0	Si-CH=CH ₂

Table 2: ^{13}C NMR Spectroscopic Data for **Hexavinylidisiloxane**.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in **hexavinylidisiloxane** by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3020	Medium	=C-H Stretch
1600 - 1580	Medium	C=C Stretch (Vinyl)
1410 - 1390	Strong	Si-CH=CH ₂ Bending
1080 - 1020	Very Strong	Si-O-Si Asymmetric Stretch
1000 - 960	Strong	=C-H Bend (Out-of-plane)

Table 3: Infrared (IR) Spectroscopic Data for **Hexavinylidisiloxane**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **hexavinylidisiloxane**, aiding in its identification and structural confirmation. The mass

spectrum is typically obtained using electron ionization (EI).

m/z	Relative Intensity (%)	Proposed Fragment
234	5	$[M]^+$ (Molecular Ion)
207	100	$[M - CH=CH_2]^+$
179	15	$[M - 2(CH=CH_2)]^+$
151	20	$[M - 3(CH=CH_2)]^+$
123	10	$[M - 4(CH=CH_2)]^+$
85	30	$[Si(CH=CH_2)_3]^+$

Table 4: Mass Spectrometry Data for **Hexavinyldisiloxane**.

Experimental Protocols

The following provides a general outline of the experimental methodologies used to obtain the spectroscopic data presented.

NMR Spectroscopy

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is utilized.
- **Sample Preparation:** A small amount of **hexavinyldisiloxane** is dissolved in a deuterated solvent, typically chloroform-d ($CDCl_3$), and transferred to an NMR tube.
- **Data Acquisition:** 1H and ^{13}C NMR spectra are acquired at room temperature. For 1H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used.

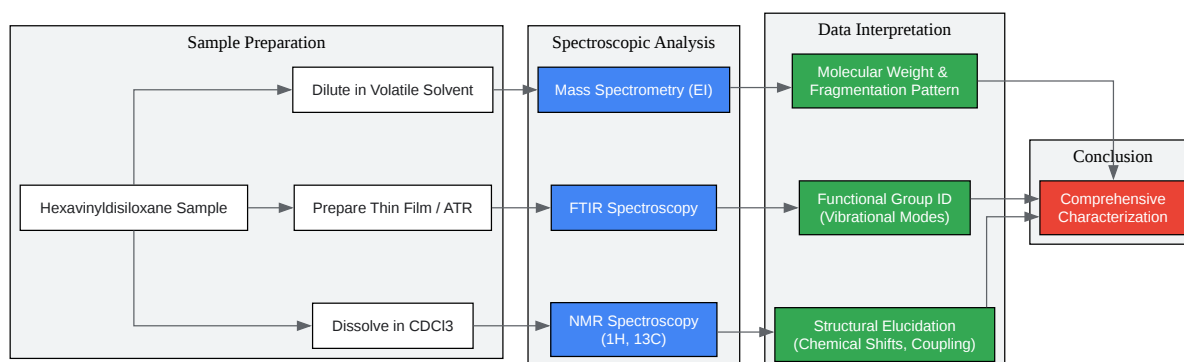
- **Sample Preparation:** For liquid samples like **hexavinyldisiloxane**, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
- **Data Acquisition:** A background spectrum of the empty sample holder or clean ATR crystal is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted to yield the final absorbance or transmittance spectrum. The data is typically collected over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry

- **Instrumentation:** A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is employed. Electron ionization (EI) is a common ionization method.
- **Sample Preparation:** A dilute solution of **hexavinyldisiloxane** in a volatile organic solvent is prepared.
- **Data Acquisition:** The sample is injected into the GC, where it is vaporized and separated from the solvent. The separated **hexavinyldisiloxane** then enters the mass spectrometer's ion source, where it is bombarded with electrons to generate a molecular ion and various fragment ions. These ions are then separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **hexavinyldisiloxane**.



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Caption: Workflow for the spectroscopic characterization of **hexavinyldisiloxane**.

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